4-Chloro-N-isopropylaniline
Overview
Description
4-Chloro-N-isopropylaniline is an organic compound with the molecular formula C₉H₁₂ClN. It is a colorless to pale yellow liquid with a strong ammonia-like odor. This compound is commonly used in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-N-isopropylaniline can be synthesized through the chlorination of isopropylaniline. The chlorination reaction is typically carried out in the presence of hydrogen chloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale chlorination reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the careful control of temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-isopropylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Chloro-N-isopropylaniline has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex molecules in organic chemistry.
Pharmaceutical Industry: This compound serves as a precursor in the synthesis of active pharmaceutical ingredients.
Agricultural Chemistry: Derivatives of this compound are investigated for their potential use as selective herbicides.
Catalysis and Reaction Mechanisms: It is used to study the reaction mechanisms of enzymes like cytochrome P450.
Material Science: This compound is involved in the synthesis of new materials with specific properties, such as organometallic complexes.
Environmental Studies: Research into the environmental fate of herbicides related to this compound is crucial for understanding their behavior in organic soils and their impact on plants.
Analytical Chemistry: It is used as a standard or reference compound in various chromatographic methods.
Mechanism of Action
The mechanism of action of 4-Chloro-N-isopropylaniline involves its interaction with molecular targets and pathways. For instance, in the context of enzyme studies, it interacts with cytochrome P450 enzymes, affecting their catalytic activity. The specific pathways and molecular targets depend on the particular application and context of use .
Comparison with Similar Compounds
4-Chloroaniline: Similar in structure but lacks the isopropyl group.
N-Isopropylaniline: Similar but lacks the chloro group.
4-Bromo-N-isopropylaniline: Similar but has a bromo group instead of a chloro group.
Uniqueness: 4-Chloro-N-isopropylaniline is unique due to the presence of both the chloro and isopropyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
4-chloro-N-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCJXUGBPQKJLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227816 | |
Record name | 4-Chloro-N-isopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770-40-1 | |
Record name | 4-Chloro-N-isopropylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=770-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-isopropylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N-isopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N-isopropylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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